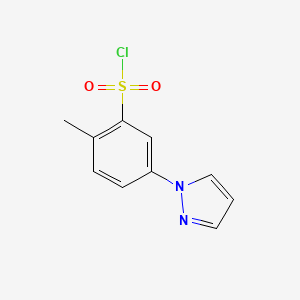![molecular formula C15H11ClN2S B1463073 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 1204296-82-1](/img/structure/B1463073.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, also known as 2-CPA, is an organic compound belonging to the class of phenylthiazoles. It is used in scientific research for its ability to interact with a variety of biological systems, including proteins and enzymes. Due to its unique properties, 2-CPA has been used extensively in the study of biochemical and physiological processes in a variety of organisms. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-CPA research.
Applications De Recherche Scientifique
Antitumor Activity
Thiazole derivatives have been reported to exhibit antitumor properties. For instance, certain synthesized thiazole compounds demonstrated potent effects on human tumor cell lines, including prostate cancer . It’s plausible that “2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline” could be researched for similar antitumor applications.
Cytotoxicity Studies
Related to their antitumor activity, thiazole compounds can also be studied for their cytotoxic effects on various cancerous cells . This can help in understanding the mechanism of action and potential therapeutic uses.
Insulin Release Stimulation
Some thiazole derivatives have been tested in vitro for their ability to stimulate insulin release and glucose uptake . This suggests a possible application in diabetes research and treatment.
Antimicrobial Activity
Efforts have been made to study the pharmacological activities of thiazole derivatives against antimicrobial resistance . The compound could be part of such studies to develop new antimicrobial agents.
Molecular Modelling
Thiazole compounds have been used in molecular modelling to understand their interactions with biological targets . This application is crucial for drug design and discovery processes.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQMURNOKOKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




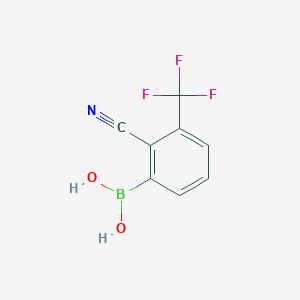
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)
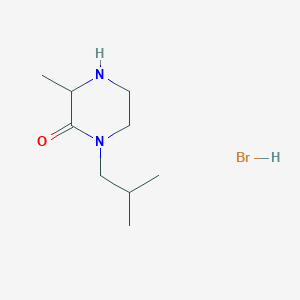
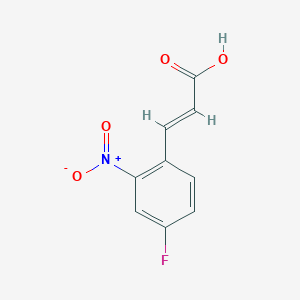
![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

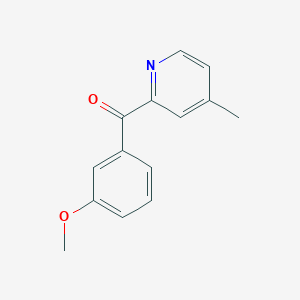
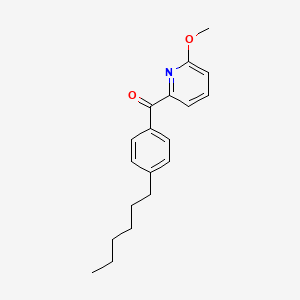

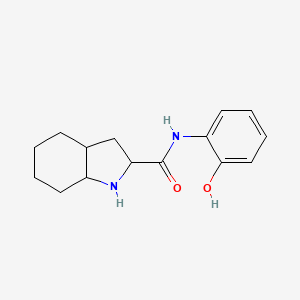
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)
